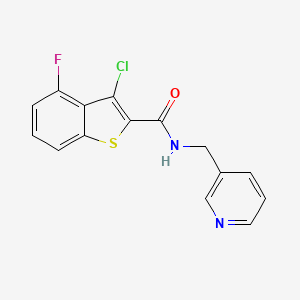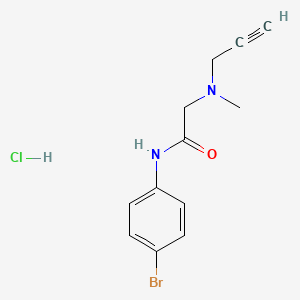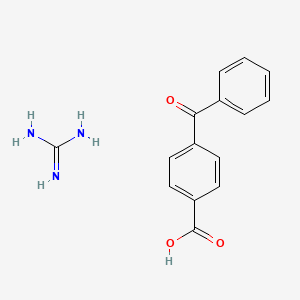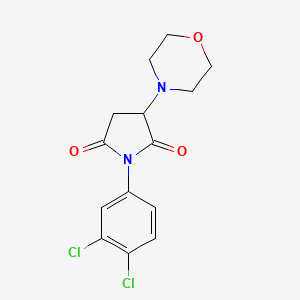![molecular formula C21H20BrNO3 B5113076 2-bromo-6-methoxy-4-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol](/img/structure/B5113076.png)
2-bromo-6-methoxy-4-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-6-methoxy-4-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol, also known as BMB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-bromo-6-methoxy-4-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 2-bromo-6-methoxy-4-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This leads to the accumulation of DNA damage and eventually cell death. In neurodegenerative diseases, 2-bromo-6-methoxy-4-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol has been shown to inhibit the aggregation of beta-amyloid and tau proteins, which are involved in the development of Alzheimer's and Parkinson's disease.
Biochemical and Physiological Effects:
2-bromo-6-methoxy-4-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol has been shown to have various biochemical and physiological effects, depending on the application. In cancer cells, 2-bromo-6-methoxy-4-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In neurodegenerative diseases, 2-bromo-6-methoxy-4-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol has been shown to reduce the accumulation of beta-amyloid and tau proteins, which are involved in the development of Alzheimer's and Parkinson's disease. In agriculture, 2-bromo-6-methoxy-4-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol has been shown to have antifungal properties, inhibiting the growth of various fungi.
Vorteile Und Einschränkungen Für Laborexperimente
2-bromo-6-methoxy-4-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize in large quantities. However, 2-bromo-6-methoxy-4-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments. It also has limited bioavailability, which can make it difficult to study its effects in vivo.
Zukünftige Richtungen
There are several future directions for 2-bromo-6-methoxy-4-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol research, including the development of new applications in medicine, agriculture, and material science. In medicine, 2-bromo-6-methoxy-4-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol could be further studied for its potential use in treating neurodegenerative diseases, as well as other types of cancer. In agriculture, 2-bromo-6-methoxy-4-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol could be further studied for its potential use as an alternative to traditional fungicides. In material science, 2-bromo-6-methoxy-4-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol could be further studied for its potential use in developing new materials with improved properties.
Conclusion:
In conclusion, 2-bromo-6-methoxy-4-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol is a synthetic compound with potential applications in various fields. Its synthesis method has been optimized to yield high purity and high yield. 2-bromo-6-methoxy-4-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol has been studied for its potential applications in medicine, agriculture, and material science. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-bromo-6-methoxy-4-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol has various biochemical and physiological effects, depending on the application. It has several advantages for lab experiments, including its high purity and stability, but also has some limitations. There are several future directions for 2-bromo-6-methoxy-4-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol research, including the development of new applications in medicine, agriculture, and material science.
Synthesemethoden
2-bromo-6-methoxy-4-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol is synthesized using a multi-step process that involves the reaction of 2-bromo-6-methoxyphenol with 4-methoxy-3-biphenylamine in the presence of a catalyst. The resulting intermediate is then reacted with formaldehyde to produce the final product, 2-bromo-6-methoxy-4-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol. The synthesis method has been optimized to yield high purity and high yield of 2-bromo-6-methoxy-4-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol.
Wissenschaftliche Forschungsanwendungen
2-bromo-6-methoxy-4-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-bromo-6-methoxy-4-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In agriculture, 2-bromo-6-methoxy-4-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol has been shown to have antifungal properties, making it a potential alternative to traditional fungicides. In material science, 2-bromo-6-methoxy-4-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol has been studied for its potential use in developing new materials with improved properties.
Eigenschaften
IUPAC Name |
2-bromo-6-methoxy-4-[(2-methoxy-5-phenylanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrNO3/c1-25-19-9-8-16(15-6-4-3-5-7-15)12-18(19)23-13-14-10-17(22)21(24)20(11-14)26-2/h3-12,23-24H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPMCVAUSYKTKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)NCC3=CC(=C(C(=C3)Br)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-methoxy-4-[(2-methoxy-5-phenylanilino)methyl]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B5113015.png)
![dimethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}terephthalate](/img/structure/B5113022.png)

![2-[(2-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5113033.png)


![N-[3-(diisobutylamino)-2-hydroxypropyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B5113046.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-phenylethyl)benzamide](/img/structure/B5113051.png)
![1-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]indoline](/img/structure/B5113056.png)
![3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone](/img/structure/B5113062.png)


![4-({2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B5113067.png)
![N-cyclohexyl-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5113070.png)